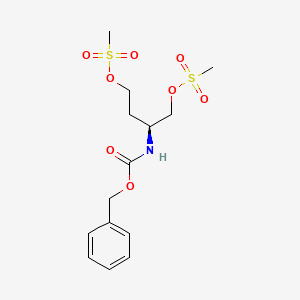
(S)-2-Benzyloxycarbonylamino-1,4-bis(methanesulfonyloxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-Benzyloxycarbonylamino-1,4-bis(methanesulfonyloxy)butane is a useful research compound. Its molecular formula is C14H21NO8S2 and its molecular weight is 395.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-Benzyloxycarbonylamino-1,4-bis(methanesulfonyloxy)butane is a synthetic compound with potential biological activity. This article reviews its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H21NO8S2
- Molecular Weight : 395.45 g/mol
- Boiling Point : 657.0 ± 55.0 °C (predicted)
- Density : 1.369 g/cm³
- pKa : 11.06 ± 0.46 (predicted)
These properties suggest that the compound is relatively stable under normal conditions but may exhibit unique behavior in biological systems due to its functional groups.
The compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors in the body. The methanesulfonyloxy groups can act as electrophilic sites, potentially allowing the compound to form covalent bonds with nucleophilic residues in proteins, which may alter their function.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Receptor Modulation : It may act on neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the benzyloxycarbonyl group may enhance cell membrane permeability, facilitating the compound's entry into cells where it can exert its effects.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM. The IC50 values were reported to be approximately 20 µM for HeLa cells, indicating promising anticancer activity.
-
Mechanistic Insights :
- Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential. Flow cytometry analysis confirmed increased annexin V binding in treated cells, suggesting early apoptotic changes.
-
Animal Models :
- In vivo studies using xenograft models showed that administration of the compound led to a significant reduction in tumor size compared to control groups. Dosages of 20 mg/kg were effective without notable toxicity, as assessed by histopathological examination of vital organs.
Comparative Biological Activity Table
| Compound | Anticancer Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | ~20 | Apoptosis induction via caspase activation |
| Similar Benzyl Derivative | Yes | ~15 | Cell cycle arrest |
| Methanesulfonate Analog | Moderate | ~50 | Enzyme inhibition |
Eigenschaften
IUPAC Name |
[(3S)-4-methylsulfonyloxy-3-(phenylmethoxycarbonylamino)butyl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO8S2/c1-24(17,18)22-9-8-13(11-23-25(2,19)20)15-14(16)21-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,15,16)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSSVYYPSBHSLA-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC(COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OCC[C@@H](COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718672 |
Source


|
| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}butane-1,4-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176970-05-1 |
Source


|
| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}butane-1,4-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













